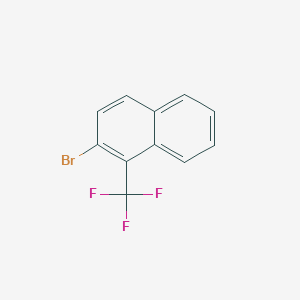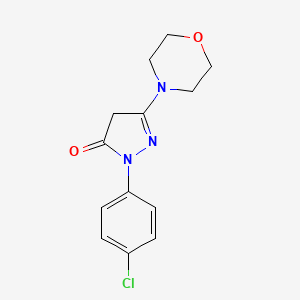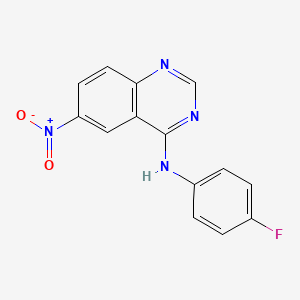![molecular formula C16H16N2O3 B11844226 (R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol](/img/structure/B11844226.png)
(R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol is a complex organic compound featuring a benzo[g]quinoxaline moiety attached to a butane-1,1,2-triol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents under base-promoted, metal- and oxidant-free conditions . This method allows for the efficient construction of the desired compound with good to excellent yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,1,2-triol chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzo[g]quinoxaline moiety can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[g]quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the benzo[g]quinoxaline moiety can produce dihydroquinoxalines.
Scientific Research Applications
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which ®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzo[g]quinoxaline moiety can engage in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one derivatives: These compounds share the quinoxaline core structure and exhibit similar chemical reactivity.
Benzoquinoxaline derivatives: Compounds with similar benzoquinoxaline moieties can have comparable biological activities.
Uniqueness
®-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol is unique due to the presence of both the benzo[g]quinoxaline moiety and the butane-1,1,2-triol chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2R)-4-benzo[g]quinoxalin-3-ylbutane-1,1,2-triol |
InChI |
InChI=1S/C16H16N2O3/c19-15(16(20)21)6-5-12-9-17-13-7-10-3-1-2-4-11(10)8-14(13)18-12/h1-4,7-9,15-16,19-21H,5-6H2/t15-/m1/s1 |
InChI Key |
FLUIYJQRIJROTA-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CC[C@H](C(O)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CC(=N3)CCC(C(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





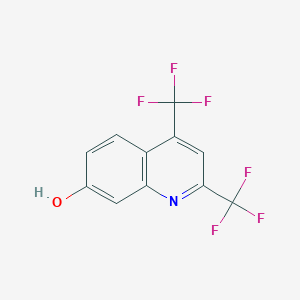
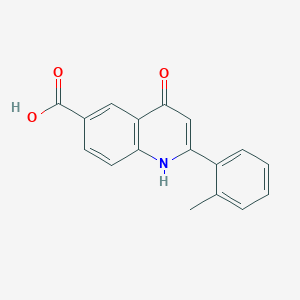
![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11844181.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11844184.png)



